molecular formula C11H10F6N2O3 B068620 1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate CAS No. 181828-01-3

1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate

Cat. No.: B068620
CAS No.: 181828-01-3
M. Wt: 332.2 g/mol
InChI Key: GOSOPAPEXLJAEZ-UHFFFAOYSA-M
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Description

1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. The presence of trifluoroacetyl and dimethylamino groups in the pyridinium ring imparts unique chemical properties to this compound, making it valuable for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate can be synthesized through a multi-step process involving the reaction of 4-(dimethylamino)pyridine with trifluoroacetic anhydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

    Step 1: 4-(Dimethylamino)pyridine reacts with trifluoroacetic anhydride in the presence of a base such as triethylamine to form the intermediate 1-(trifluoroacetyl)-4-(dimethylamino)pyridine.

    Step 2: The intermediate is then treated with trifluoroacetic acid to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Common solvents used include dichloromethane or acetonitrile, and the reactions are typically carried out under inert atmosphere to prevent moisture interference.

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The trifluoroacetyl group can be substituted by nucleophiles such as amines or alcohols.

    Reduction: The compound can be reduced to form 4-(dimethylamino)pyridine derivatives.

    Oxidation: Oxidative reactions can modify the pyridinium ring or the dimethylamino group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or primary amines in solvents such as methanol or ethanol.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in aqueous or organic solvents.

Major Products:

    Nucleophilic Substitution: Substituted pyridinium salts.

    Reduction: Reduced pyridine derivatives.

    Oxidation: Oxidized pyridinium compounds.

Scientific Research Applications

1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: Utilized in the development of advanced materials, including ionic liquids and polymers.

    Biological Studies: Employed in studies involving enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism by which 1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The dimethylamino group enhances the compound’s ability to interact with biological membranes and proteins, facilitating its biological activity.

Comparison with Similar Compounds

    4-(Dimethylamino)pyridine: Lacks the trifluoroacetyl group, making it less reactive in certain nucleophilic substitution reactions.

    1-(Trifluoroacetyl)pyridinium Salts: Similar structure but without the dimethylamino group, affecting its solubility and reactivity.

Uniqueness: 1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate is unique due to the presence of both trifluoroacetyl and dimethylamino groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile reagent in organic synthesis and a valuable compound in medicinal chemistry and materials science.

Properties

IUPAC Name

1-[4-(dimethylamino)pyridin-1-ium-1-yl]-2,2,2-trifluoroethanone;2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N2O.C2HF3O2/c1-13(2)7-3-5-14(6-4-7)8(15)9(10,11)12;3-2(4,5)1(6)7/h3-6H,1-2H3;(H,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSOPAPEXLJAEZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)C(=O)C(F)(F)F.C(=O)(C(F)(F)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446230
Record name 4-(Dimethylamino)-1-(trifluoroacetyl)pyridin-1-ium trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181828-01-3
Record name 4-(Dimethylamino)-1-(trifluoroacetyl)pyridin-1-ium trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate
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Customer
Q & A

Q1: What is the main application of 4-Dimethylamino-1-trifluoroacetylpyridinium trifluoroacetate highlighted in the research?

A1: The research primarily focuses on the use of 4-Dimethylamino-1-trifluoroacetylpyridinium trifluoroacetate as an efficient reagent for the preparation of trifluoromethyl 1,3-dicarbonyl compounds. [] While the exact mechanism is not detailed in the provided abstracts, its role as a reagent suggests it participates in the chemical reactions leading to the formation of these specific compounds.

Q2: Are there any details regarding the characterization of 4-Dimethylamino-1-trifluoroacetylpyridinium trifluoroacetate?

A2: Unfortunately, the abstracts do not provide specific details regarding the molecular formula, weight, or spectroscopic data for 4-Dimethylamino-1-trifluoroacetylpyridinium trifluoroacetate. [, ] Further investigation into the full research articles or other literature sources is necessary to obtain this information.

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